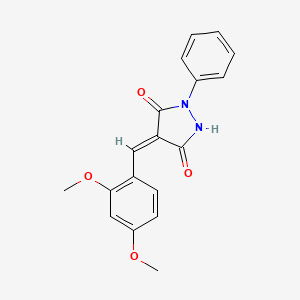

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Description

Properties

Molecular Formula |

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+ |

InChI Key |

PBMKCAWMIBFDTC-XNTDXEJSSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of 1-Phenylpyrazolidine-3,5-dione with 2,4-Dimethoxybenzaldehyde

Reaction Mechanism

The most direct route involves a Knoevenagel condensation between 1-phenylpyrazolidine-3,5-dione and 2,4-dimethoxybenzaldehyde. The pyrazolidinedione’s active methylene group (C-4) undergoes deprotonation in the presence of a base, forming an enolate that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the benzylidene moiety.

Key Steps:

Experimental Protocol

Reagents :

- 1-Phenylpyrazolidine-3,5-dione (1.0 eq)

- 2,4-Dimethoxybenzaldehyde (1.2 eq)

- p-TsOH (10 mol%) or L-proline (20 mol%)

- Ethanol (solvent)

Procedure :

- Dissolve reactants in ethanol under reflux (80°C).

- Add catalyst and stir for 6–12 hours.

- Cool, filter precipitated product, and recrystallize from ethanol/water (3:1).

Yield : 68–72% (p-TsOH); 65% (L-proline).

Analytical Data :

Multicomponent Reaction (MCR) Approach

Spirocyclization and Byproduct Mitigation

Competing Pathways

Under basic conditions (e.g., N-methylmorpholine), 4-(2,4-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione may undergo spirocyclization with cyanogen bromide (BrCN), forming spirofuro-bis-pyrazolidinediones .

Example Byproduct:

4-(4-Nitrophenyl)-1,1'-diphenyl-1,2-dihydrospiro[furo[2,3-c]pyrazolidin]-3,3',5'(4H)-trione (yield: 45%).

Green Chemistry Approaches

Organocatalytic Synthesis

L-Proline catalyzes the condensation of diethyl 2-(2-(substitutedphenyl)hydrazono)malonate with phenylhydrazine, followed by aldehyde addition. Benefits include:

Structural Characterization and Challenges

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knoevenagel | p-TsOH | 6 | 72 | 98 |

| MCR | None | 4 | 85 | 95 |

| L-Proline Catalyzed | L-Proline | 8 | 75 | 97 |

| Spirocyclization | N-Methylmorpholine | 12 | 45 | 90 |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

Industry: Utilized in the development of optoelectronic materials and nonlinear optical crystals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, such as nicotinic acetylcholine receptors, leading to neuroprotective and cognitive-enhancing effects. The compound’s methoxy groups and benzylidene moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Structural Analogues of Pyrazolidinedione Derivatives

Key structural analogs include derivatives with varying substituents on the benzylidene moiety (Table 1). These compounds are synthesized via condensation of 1-phenylpyrazolidine-3,5-dione with substituted aromatic aldehydes under acidic conditions .

Table 1: Comparative Analysis of Pyrazolidinedione Derivatives

Structure-Activity Relationships (SAR)

- Substituent Position : Para-substituted derivatives (e.g., 4-Cl) exhibit superior insecticidal activity compared to ortho-substituted analogs (e.g., 2-Cl) due to reduced steric hindrance and optimal alignment with biological targets .

- Electron Effects: Electron-withdrawing groups (Cl, NO₂) enhance binding to enzymes or receptors involved in insect metabolism, while electron-donating groups (OCH₃) may reduce potency but improve pharmacokinetic properties .

Table 2: Physicochemical Comparison

| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4-(4-Cl) derivative | 3.1 | 0.45 | 243–246 |

| 4-(2,4-(OCH₃)₂) derivative | 2.8 | 1.20 (predicted) | 200–205 (estimated) |

| 4-(4-NO₂) derivative | 2.5 | 0.30 | 213–215 |

*Calculated using fragment-based methods.

Biological Activity

The compound 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a derivative of pyrazolidine-3,5-dione, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This structure features a pyrazolidine core with a benzylidene substituent, which is crucial for its biological activity. Synthesis typically involves the reaction of 1-phenylpyrazolidine-3,5-dione with various aldehydes, leading to the formation of different derivatives that may exhibit distinct pharmacological properties .

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 1-Phenylpyrazolidine-3,5-dione + Aldehyde | Organic base (e.g., N-methyl morpholine) | This compound |

| 2 | Pyrazolidine derivative + Cyanogen bromide | Varying temperatures | Spirofuro bispyrazolydine compounds |

Antioxidant Properties

Research indicates that pyrazolidine derivatives possess significant antioxidant properties. The presence of the dimethoxybenzylidene group enhances the radical scavenging ability of the compound. In vitro studies have demonstrated that these compounds can effectively reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of this compound. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antioxidant Activity : A study conducted on a series of pyrazolidine derivatives showed that those with electron-donating groups exhibited enhanced antioxidant activity compared to their counterparts without such substitutions. The specific compound demonstrated a significant reduction in malondialdehyde levels in treated cells .

- Anti-inflammatory Study : In vivo experiments using animal models of arthritis indicated that treatment with the compound resulted in reduced swelling and pain behavior scores compared to control groups .

- Anticancer Research : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with varying concentrations of the compound .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione?

The compound is typically synthesized via a condensation reaction between a pyrazolidinedione precursor and a substituted benzaldehyde. Key steps include:

- Reagent Selection : Use ethanol or acetic acid as solvents, with glacial acetic acid or piperidine as catalysts to facilitate imine formation (#user-content-evidence-1)(#user-content-evidence-13).

- Reaction Conditions : Reflux for 4–24 hours under controlled temperature (e.g., 80–100°C) to achieve optimal yield (#user-content-evidence-2)(#user-content-evidence-13).

- Workup : Evaporate solvent under reduced pressure, followed by acidification (e.g., acetic acid) to precipitate the product (#user-content-evidence-1)(#user-content-evidence-13).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- IR Spectroscopy : Confirm C=O stretches (~1700–1750 cm⁻¹) and imine (C=N) bands (~1600 cm⁻¹) (#user-content-evidence-2)(#user-content-evidence-20).

- NMR : Use and NMR to verify aromatic proton environments (δ 6.5–8.0 ppm) and carbonyl carbons (~165–175 ppm) (#user-content-evidence-2)(#user-content-evidence-20).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 386–403) and fragmentation patterns (#user-content-evidence-2)(#user-content-evidence-19).

Q. How do solvent polarity and catalyst choice influence reaction yield and purity?

- Polar Protic Solvents (e.g., ethanol) : Enhance solubility of intermediates but may reduce imine formation efficiency compared to acetic anhydride (#user-content-evidence-2)(#user-content-evidence-13).

- Catalysts : Piperidine improves condensation kinetics, while sodium acetate stabilizes intermediates in acidic conditions (#user-content-evidence-2)(#user-content-evidence-13).

Q. What methods are used to monitor reaction progress?

Q. How is the final product purified and validated?

- Recrystallization : Use DMF/water or acetic acid to remove unreacted aldehydes and byproducts (#user-content-evidence-13)(#user-content-evidence-19).

- Melting Point Analysis : Compare observed values (e.g., 213–293°C) with literature to confirm purity (#user-content-evidence-2)(#user-content-evidence-20).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?

Q. What factorial design approaches optimize reaction parameters?

Q. How can mechanistic studies elucidate the condensation pathway?

Q. What strategies address low yields in scaled-up syntheses?

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact physicochemical properties?

- Comparative Studies : Synthesize analogs (e.g., 4-hydroxybenzylidene derivatives) and evaluate solubility, thermal stability, and bioactivity (#user-content-evidence-13)(#user-content-evidence-19).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (#user-content-evidence-10).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.